N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15202945
InChI: InChI=1S/C19H21F3N4/c1-4-5-10-23-15-11-13(3)24-18-16(14-8-6-12(2)7-9-14)17(19(20,21)22)25-26(15)18/h6-9,11,23H,4-5,10H2,1-3H3
SMILES:
Molecular Formula: C19H21F3N4
Molecular Weight: 362.4 g/mol

N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC15202945

Molecular Formula: C19H21F3N4

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C19H21F3N4
Molecular Weight 362.4 g/mol
IUPAC Name N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C19H21F3N4/c1-4-5-10-23-15-11-13(3)24-18-16(14-8-6-12(2)7-9-14)17(19(20,21)22)25-26(15)18/h6-9,11,23H,4-5,10H2,1-3H3
Standard InChI Key NXVQPWKDRSXHIS-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C

Introduction

N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo-pyrimidine class. This compound is characterized by its unique structural features, including a trifluoromethyl group, a butyl chain, and a methyl-substituted phenyl moiety. These functional groups contribute to its potential biological activity and applications in medicinal chemistry, particularly in oncology and anti-inflammatory treatments.

Synthesis and Characterization

The synthesis of N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves multi-step organic reactions. Common methods include the use of reagents such as those typically employed in heterocyclic chemistry. The reactions are monitored using techniques like thin-layer chromatography to ensure purity and yield. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used for characterization.

Biological Activity and Potential Applications

The compound is believed to modulate specific receptors linked to cancer cell proliferation or inflammatory pathways, although its mechanism of action is not fully elucidated. In vitro studies would typically assess its efficacy against specific cancer cell lines or inflammatory models to determine its biological activity.

Potential ApplicationDescription
OncologyPotential therapeutic properties against cancer cell proliferation
Anti-inflammatoryPotential therapeutic properties in modulating inflammatory pathways

Comparison with Other Pyrazolo-Pyrimidines

Pyrazolo[1,5-a]pyrimidines have been explored for various biological activities, including antimycobacterial properties. For example, some pyrazolo[1,5-a]pyrimidines have shown potent inhibition of mycobacterial ATP synthase, making them potential candidates for treating Mycobacterium tuberculosis . N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, with its unique substitution pattern, may offer distinct pharmacological properties compared to other derivatives in this class.

CompoundKey FeaturesBiological Activity
N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amineTrifluoromethyl, butyl, methyl-substituted phenylPotential oncology and anti-inflammatory applications
3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-AminesVarious phenyl and pyridinyl substitutionsAntimycobacterial activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator